molecular formula C17H18D3NO4.HBr B602555 [(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide CAS No. 1279037-70-5

[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide

Katalognummer: B602555
CAS-Nummer: 1279037-70-5
Molekulargewicht: 387.28
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate; hydrobromide is a deuterated derivative of the tropane alkaloid class, structurally related to scopolamine. Its core framework consists of a tricyclic 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane system, with a trideuteriomethyl group at position 9 and a (2S)-3-hydroxy-2-phenylpropanoate ester at position 5. The hydrobromide salt enhances solubility for pharmaceutical applications.

Deuteration at the methyl group (CD₃ instead of CH₃) is a strategic modification to improve metabolic stability, leveraging the kinetic isotope effect. This alteration is anticipated to prolong half-life and reduce enzymatic degradation compared to non-deuterated counterparts .

Eigenschaften

IUPAC Name

[(1R,2R,4S,5S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGQALLALWYDJH-OKZBSECCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858389
Record name (1R,2R,4S,5S)-9-(~2~H_3_)Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279037-70-5
Record name (1R,2R,4S,5S)-9-(~2~H_3_)Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of [(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide involves several steps. The synthetic route typically starts with the preparation of the 3-oxa-9-azatricyclo[3.3.1.02,4]nonane core, followed by the introduction of the trideuteriomethyl group and the 3-hydroxy-2-phenylpropanoate moiety. The final step involves the formation of the hydrobromide salt. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of specific catalysts and solvents .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trideuteriomethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trideuteriomethyl group may enhance the compound’s stability and bioavailability. The 3-oxa-9-azatricyclo[3.3.1.02,4]nonane core is believed to interact with specific binding sites, while the 3-hydroxy-2-phenylpropanoate moiety may contribute to its biological activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Stereoisomers

The target compound shares structural homology with several tropane alkaloids, differing primarily in stereochemistry, substituents, and counterions. Key analogs include:

Table 1: Structural and Stereochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Counterion
Target Compound (Deuterated) N/A* C₁₈H₂₁D₃NO₄·Br ~441.3 (estimated) CD₃ at N9 (1S,2S,4R,5R,7S) Hydrobromide
Scopolamine Hydrobromide Trihydrate 114-49-8 C₁₇H₂₁NO₄·Br·3H₂O 438.31 CH₃ at N9 (1S,2R,4S,5S,7S) Hydrobromide
(-)-Hyoscine Methylbromide 155-41-9 C₁₈H₂₄NO₄·Br 422.3 CH₃ at N9, CH₃ at N9 (1R,2R,4S,5S,7S) Hydrobromide
Hyoscine Propylbromide N/A C₂₀H₂₈NO₄·Br 426.35 CH₂CH₂CH₃ at N9 (1R,2R,4S,5S,7S) Hydrobromide

Key Observations :

  • Stereochemistry : The target compound’s (1S,2S,4R,5R,7S) configuration distinguishes it from scopolamine’s (1S,2R,4S,5S,7S) stereochemistry, which impacts receptor binding affinity .
  • Deuteration : The CD₃ group replaces CH₃ in scopolamine, likely reducing CYP450-mediated metabolism and enhancing plasma stability .
  • Alkyl Variations : Hyoscine propylbromide () introduces a propyl group at N9, increasing lipophilicity compared to the target compound’s deuterated methyl group.

Pharmacokinetic and Pharmacodynamic Differences

Metabolic Stability

Deuteration is a known strategy to slow oxidative metabolism. For example, non-deuterated scopolamine (CAS 51-34-3) undergoes rapid hepatic demethylation, whereas the deuterated analog is expected to resist this degradation, extending its therapeutic window .

Receptor Binding

The (2S)-3-hydroxy-2-phenylpropanoate ester moiety is critical for muscarinic acetylcholine receptor (mAChR) antagonism. Stereochemical differences, such as the (1S,2S,4R,5R) configuration in the target compound versus (1R,2R,4S,5S) in hyoscine methylbromide (), may alter selectivity for mAChR subtypes (e.g., M1 vs. M3) .

Biologische Aktivität

The compound [(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate; hydrobromide is a complex organic molecule with significant potential in pharmacological applications. Its unique structural features contribute to its biological activity, primarily through interactions with specific molecular targets.

Structural Characteristics

The compound features a trideuteriomethyl group, enhancing its stability and bioavailability. The core structure includes a 3-oxa-9-azatricyclo[3.3.1.02,4]nonane framework, which is known for its ability to interact with various biological receptors and enzymes. The 3-hydroxy-2-phenylpropanoate moiety is believed to play a crucial role in its biological effects.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound may act as an antagonist or modulator at certain receptor sites, influencing neurotransmitter systems.
  • Enzyme Interaction : It potentially inhibits or activates specific enzymes involved in metabolic pathways.

Pharmacological Properties

Recent studies have indicated that compounds similar to this one exhibit a range of pharmacological effects:

  • Anticholinergic Activity : Compounds within this class often demonstrate anticholinergic properties, which can be beneficial in treating motion sickness and other conditions.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter release.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityReference
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoateLacks trideuteriomethyl groupReduced stability and bioavailability
[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate; hydrochlorideDifferent salt formAltered pharmacokinetics

Case Studies and Research Findings

Research has explored the biological activity of this compound through various experimental models:

  • In Vitro Studies : Laboratory studies have demonstrated the compound's ability to inhibit specific enzymes related to neurotransmitter metabolism.
  • Animal Models : In vivo studies have shown promising results in reducing symptoms associated with motion sickness when administered at therapeutic doses.
  • Clinical Trials : Ongoing clinical trials are evaluating its efficacy and safety profile in humans for potential therapeutic uses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.